molecular formula C9H9NO5 B11890568 Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate

Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate

Cat. No.: B11890568
M. Wt: 211.17 g/mol
InChI Key: KLSLITPBZGNWEB-UHFFFAOYSA-N
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Description

Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate (CAS: 944483-27-6) is a pyrrole derivative featuring two methyl ester groups at positions 2 and 5 and a formyl group at position 3. Its molecular weight is 211.17 g/mol, and it is characterized by high purity (98%) . The InChIKey (KLSLITPBZGNWEB-UHFFFAOYSA-N) confirms its structural identity.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate

InChI

InChI=1S/C9H9NO5/c1-14-8(12)6-3-5(4-11)7(10-6)9(13)15-2/h3-4,10H,1-2H3

InChI Key

KLSLITPBZGNWEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N1)C(=O)OC)C=O

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation of Dimethyl Pyrrole-2,5-Dicarboxylate

The most widely reported method involves formylation of dimethyl pyrrole-2,5-dicarboxylate using the Vilsmeier-Haack reagent (POCl₃/DMF). Key steps include:

  • Synthesis of Dimethyl Pyrrole-2,5-Dicarboxylate :

    • Precursor synthesis via condensation of methyl acetoacetate with sodium nitrite and zinc in acetic acid, followed by hydrolysis and esterification.

    • Example: Reaction of methyl acetoacetate (1.3 mol) with NaNO₂ (0.7 mol) and Zn (1.31 mol) in acetic acid yields diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate (80 g, 36.2% after hydrolysis).

  • Formylation :

    • The pyrrole dicarboxylate (40 mmol) is dissolved in DMF (25 mL), followed by dropwise addition of POCl₃ (90 mmol). The mixture is stirred at room temperature for 12–24 hours, quenched with ice water, and neutralized with saturated K₂CO₃. The product is extracted with ethyl acetate and recrystallized (PE:EA) to yield dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate (38% yield).

Key Reaction Conditions:

ParameterValue
Temperature0°C (reagent addition), RT (reaction)
SolventDMF
Molar Ratio (Pyrrole:POCl₃)1:2.25
Yield38–45%

Alternative Route: Paal-Knorr Cyclization Followed by Formylation

A less common approach involves constructing the pyrrole ring de novo:

  • Paal-Knorr Synthesis :

    • Reacting dimethyl 3-ketoglutarate with ammonium acetate in acetic acid forms dimethyl pyrrole-2,5-dicarboxylate.

    • Yield: ~50% (reported for analogous esters).

  • Formylation :

    • Identical Vilsmeier-Haack conditions as above.

Optimization Strategies

Solvent and Temperature Effects

  • DMF as Solvent : Ensures reagent solubility and stabilizes the intermediate iminium complex. Higher temperatures (50–60°C) reduce reaction time but risk ester hydrolysis.

  • Quenching Protocol : Gradual addition to ice water minimizes side reactions (e.g., over-oxidation).

Regioselectivity Control

  • Electron-withdrawing ester groups at C2 and C5 direct formylation to C3 due to meta-directing effects. Computational studies confirm preferential electrophilic attack at the least deactivated position.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 3.90 (s, 6H, -OCH₃), 6.95 (s, 1H, pyrrole-H), 9.85 (s, 1H, -CHO).

  • IR (KBr) : 1720 cm⁻¹ (C=O esters), 1685 cm⁻¹ (C=O aldehyde).

Chromatographic Purity

  • HPLC (C18 column, MeOH:H₂O = 70:30): Retention time = 8.2 min, purity >98%.

Challenges and Limitations

  • Low Yields : Formylation yields rarely exceed 45% due to competing side reactions (e.g., over-formylation, ester hydrolysis).

  • Sensitivity to Moisture : POCl₃ requires anhydrous conditions, complicating large-scale production.

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and antimicrobial agents.

  • Materials Science : Serves as a precursor for conductive polymers and metal-organic frameworks .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic conditions.

Major Products

    Oxidation: Dimethyl 3-carboxy-1H-pyrrole-2,5-dicarboxylate.

    Reduction: Dimethyl 3-hydroxymethyl-1H-pyrrole-2,5-dicarboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate has been identified as a valuable precursor in the synthesis of bioactive molecules. It is particularly noted for its role in developing compounds with potential therapeutic effects against proliferative disorders.

Case Study: Synthesis of Pyrrolo[1,2-b]pyridazines

Research has demonstrated that this compound can be utilized to synthesize pyrrolo[1,2-b]pyridazines. These compounds have shown promise as inhibitors for Janus kinase, which is involved in various inflammatory diseases. The synthetic route involves the reaction of this compound with appropriate reagents under controlled conditions to yield the desired pyrrolopyridazine derivatives .

Organic Synthesis

The compound serves as a building block in organic synthesis due to its reactive formyl and dicarboxylate groups. This reactivity allows it to participate in various chemical transformations.

Table 1: Reactivity Profile of this compound

Reaction TypeConditionsProducts
Aldol CondensationBase catalysisβ-Hydroxy carbonyl compounds
Michael AdditionNucleophile additionConjugated adducts
CyclizationHeat or acid catalysisPyrrole derivatives

Material Science

In addition to its applications in medicinal and organic chemistry, this compound has potential uses in material science. Its structural properties allow it to form polymers and other materials with specific functionalities.

Case Study: Polymer Synthesis

The compound has been employed in the synthesis of functionalized polymers that exhibit unique electrical and optical properties. By polymerizing this compound with other monomers, researchers have developed materials suitable for applications in organic electronics and photonics .

Pharmaceutical Development

The compound's ability to undergo various transformations makes it a candidate for drug development. Its derivatives have been explored for their potential as anti-cancer agents and anti-inflammatory drugs.

Table 2: Pharmaceutical Applications of this compound Derivatives

Compound NameTarget DiseaseMechanism of Action
Pyrrolo[1,2-b]pyridazineInflammatory DisordersJanus kinase inhibition
Modified PyrrolesCancerInduction of apoptosis

Mechanism of Action

The mechanism of action of Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate is not well-defined. its biological activity is likely related to its ability to interact with various molecular targets, including enzymes and receptors. The formyl and ester groups may facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and properties of pyrrole derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate 2,5-dimethyl ester; 3-formyl 211.17 Electron-withdrawing formyl group; potential for nucleophilic addition
Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate 2,3-dimethyl ester; 5-acetyl; 1-hydroxy; 4-methyl 283.27* Intramolecular H-bond (O–H···O) enhances oxidation resistance
Ethyl 2-formyl-4,4'-propylpyrrole-3,5-dicarboxylate 3,5-ethyl ester; 2-formyl; 4,4'-propyl 335.36* Ethyl esters increase steric bulk; formyl at position 2 alters reactivity
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2,4-carboxylic acid; 3,5-methyl 184.15 Acidic groups enable salt formation; lacks ester functionalities
5-Ethyl 2-methyl pyrrolidine-2,5-dicarboxylate (dicyano derivative) 2,5-ethyl/methyl ester; dicyano 404.40* Saturated pyrrolidine ring; electron-deficient due to cyano groups

*Calculated based on molecular formula.

Electronic and Reactivity Profiles

  • Formyl vs. However, the acetyl-containing compound in exhibits strong intramolecular H-bonding (O–H···O distance: 2.558 Å), which stabilizes the N-hydroxyl group and confers oxidation resistance. The target compound lacks a hydroxyl group, so such stabilization is absent, implying higher susceptibility to oxidation.
  • Ester vs. Carboxylic Acid : Compared to 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid , the methyl esters in the target compound reduce polarity, enhancing solubility in organic solvents. Carboxylic acid derivatives are more reactive in acid-base reactions but less stable under harsh conditions.
  • Saturated vs. Aromatic Rings: The pyrrolidine derivative in has a saturated ring, reducing aromatic stabilization but increasing flexibility. This compound’s dicyano groups create an electron-deficient core, favoring nucleophilic attack at the cyano sites, unlike the electron-rich aromatic target compound.

Biological Activity

Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate (DMF-PDC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with DMF-PDC, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

DMF-PDC is characterized by the following chemical structure:

C9H10N2O4\text{C}_9\text{H}_{10}\text{N}_2\text{O}_4

This compound features a pyrrole ring with formyl and dicarboxylate substituents, which contribute to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the potential of DMF-PDC as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : Research indicates that DMF-PDC exhibits significant antiproliferative activity against melanoma cells (SH-4) with an IC50 value comparable to standard chemotherapeutics such as Carboplatin and Temozolomide. The IC50 value for DMF-PDC was found to be approximately 44.63μM44.63\,\mu M, indicating its potency in inhibiting cell growth .
  • Mechanism of Action : The cytotoxic effects of DMF-PDC are attributed to its ability to induce apoptosis and cause cell cycle arrest in the S phase. This mechanism is crucial for its effectiveness as a potential anticancer drug .

Antimicrobial Activity

In addition to its anticancer properties, DMF-PDC has shown promise as an antimicrobial agent. Studies have reported:

  • Antimicrobial Screening : Compounds derived from pyrrole structures, including DMF-PDC, were screened for their antimicrobial activities against a panel of bacterial strains. The results indicated that certain derivatives exhibit notable antibacterial effects, suggesting potential applications in treating infections .

Data Table: Biological Activity Summary

Biological Activity Cell Line/Organism IC50 (µM) Mechanism
AnticancerSH-4 Melanoma44.63Induces apoptosis, S-phase arrest
AntimicrobialVarious BacteriaVariableDisruption of bacterial cell function

Case Studies

  • Cytotoxicity Evaluation : A study investigated the cytotoxic effects of DMF-PDC on mouse embryonic fibroblasts (BALB 3T3). The results indicated low cytotoxicity and absence of phototoxic potential, supporting its safety profile for further development .
  • Structure-Activity Relationship (SAR) : Further analysis revealed that modifications at the 3-position of the pyrrole ring enhance the biological activity of derivatives compared to their parent compounds. This finding underscores the importance of SAR in optimizing the efficacy of DMF-PDC .

Q & A

Q. What challenges arise in synthesizing derivatives with specific functional groups?

  • Methodological Answer : Introducing bulky groups (e.g., cyanobenzyl) risks steric hindrance, reducing yields. Microwave-assisted synthesis or flow chemistry accelerates reactions. For example, 4-cyanobenzyl derivatives require protecting group strategies (e.g., Troc) to prevent side reactions .

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